molecular formula C₂₀H₁₃D₅ClNO₆ B1146178 Ochratoxin A-d5 CAS No. 666236-28-8

Ochratoxin A-d5

Cat. No. B1146178
CAS RN: 666236-28-8
M. Wt: 408.84
InChI Key:
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Description

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, known for its nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic effects. It has been associated with chronic human kidney diseases and is detected worldwide in various food and feed sources (El Khoury & Atoui, 2010).

Synthesis Analysis

A new total synthesis of ochratoxin A (OTA) and its deuterated analog, d5-Ochratoxin A (OTA-d5), was developed, demonstrating a key step consisting of the condensation reaction between protected L-phenylalanine and specific carboxylic acid, leading to the first total synthesis of d5-OTA. This synthesis is crucial for creating molecular tracers for the detection and analytical quantification of OTA in food samples through stable isotope dilution assays (SIDA) (Gabriele et al., 2009).

Molecular Structure Analysis

OTA's molecular structure includes a para-chlorophenolic group with a dihydroisocoumarin moiety amide-linked to L-phenylalanine. This complex structure contributes to OTA's diverse toxicological effects and challenges in its detection and quantification in contaminated food products (El Khoury & Atoui, 2010).

Chemical Reactions and Properties

The toxic effects of OTA and its analogs are linked to their ability to inhibit protein synthesis, with variations in the analogs' amino acid substitutions affecting their inhibitory potency. This suggests the critical role of OTA's isocoumarin moiety and the amide bond in its biological activity (Creppy et al., 1983).

Physical Properties Analysis

OTA's physical properties, such as fluorescence, are crucial for its detection. Under acidic conditions, OTA exhibits blue fluorescence due to an excited state intramolecular proton transfer process. However, the presence of certain functional groups can quench this fluorescence, affecting the sensitivity of detection methods (Frenette et al., 2008).

Chemical Properties Analysis

OTA's chemical properties, including its ability to form specific bonds and interactions, are essential for understanding its toxicity and mechanisms of action. For instance, the covalent coupling of OTA to proteins can influence its nephrotoxic effects, highlighting the importance of the phenylalanine group in its activity (Meisner & Meisner, 1981).

Scientific Research Applications

Synthesis and Detection in Food Samples

Ochratoxin A (OTA) is a mycotoxin with significant health implications, found in a broad spectrum of food commodities. A pivotal study by Gabriele et al. (2009) outlines a new total synthesis method for OTA, which also applies to its deuterated form, Ochratoxin A-d5 (d5-OTA). This method is crucial for creating d5-OTA, a molecular tracer used in stable isotope dilution assays (SIDA) for the detection and analytical quantification of OTA in food samples. The synthesis approach offers a pathway to produce d5-OTA in 9% overall yield from commercially available substrates, marking a significant advancement in OTA analysis techniques by enhancing detection sensitivity and accuracy in food safety testing (Gabriele et al., 2009).

Metabolite Biomarker in Human Urine

Another significant application of this compound is in the study of OTA metabolism and its health effects on humans. Sueck et al. (2019) developed a novel method to detect OTA metabolites in human urine by synthesizing stable isotope-labeled d5-OTB-GSH and d5-OTB-NAC references. This method facilitated the discovery of ochratoxin-N-acetyl-L-cysteine (OTB-NAC) as a potential biomarker for OTA exposure in humans. The sensitive HPLC-MS/MS technique, using d5-OTA as a reference, enables the screening of OTA exposure by identifying its metabolites in biological samples, thus contributing to the understanding of OTA's metabolic pathways and potential health risks (Sueck et al., 2019).

Mechanism of Action

Target of Action

Ochratoxin A (OTA) is a potent mycotoxin produced by various fungal species belonging to the Aspergillus and Penicillium families . This binding plays a significant role in its toxic action .

Mode of Action

The mode of action of OTA is complex and involves several cellular processes . It inhibits protein synthesis and energy production, induces oxidative stress, forms DNA adducts, and triggers apoptosis/necrosis and cell cycle arrest . Furthermore, OTA inhibits bacterial, yeast, and liver phenylalanyl-tRNA synthetases, with the inhibition being competitive to phenylalanine and reversed by an excess of this amino acid .

Biochemical Pathways

OTA biosynthesis begins with a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein . This is then oxidized to OTβ by cytochrome P450 monooxygenase (OtaC). OTβ and L-β-phenylalanine are combined by a nonribosomal peptide synthetase (NRPS), OtaB, to form an amide bond to synthesize OTB . Finally, OTB is chlorinated by a halogenase (OtaD) to form OTA .

Pharmacokinetics

The pharmacokinetics of OTA are complex and vary among species . It is known that OTA is strongly bound to serum albumin, which affects its metabolism and kinetics .

Result of Action

OTA is known to cause major health risks, including nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It is a potent renal carcinogen in rodents and is associated with liver damage . The exact molecular and cellular effects of ota’s action are still under investigation .

Action Environment

The production of OTA is influenced by environmental factors such as humidity, temperature, and gas composition during grain or feed storage . Fungi prefer easily metabolizable carbon sources, reducing the synthesis of enzymes related to other carbon sources, to increase OTA production growing in the presence of sugars, particularly fructose . Osmotic stress, particularly in the case of high NaCl levels, influences OTA production differently among fungi .

Safety and Hazards

Ochratoxin A-d5 is considered hazardous. It causes serious eye irritation and may cause cancer . It is fatal if swallowed or inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, not eating, drinking, or smoking when using this product, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research efforts are being devoted to develop sensitive and cost-effective surveillance solutions for Ochratoxin A-d5 . This includes the development of OTA aptamers and innovations in functional nanomaterials . The goal is to meet the requirements of rapid and cost-effective detections .

Biochemical Analysis

Biochemical Properties

Ochratoxin A-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to inhibit protein synthesis and energy production . It also induces oxidative stress and forms DNA adducts .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause cellular inflammation through calcium overload and oxidative stress . It also significantly up-regulates the expression of P16, P21, and P53 proteins, leading to cellular senescence .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit protein synthesis and energy production, induce oxidative stress, and form DNA adducts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound can induce cellular inflammation and lead to cellular senescence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it has been found to cause nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it has been found to inhibit protein synthesis and energy production, indicating its involvement in these metabolic pathways . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins. For instance, it has been found that the uptake of this compound is mediated partly by H+ -dipeptide cotransport and partly by organic anion transporter .

Subcellular Localization

It is known that this compound can induce cellular inflammation and lead to cellular senescence , indicating that it may localize to areas of the cell involved in these processes. Detailed information on the specific compartments or organelles that this compound is directed to is currently limited.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ochratoxin A-d5 involves the incorporation of five deuterium atoms into the Ochratoxin A molecule. This can be achieved through a multi-step synthesis pathway that involves the selective deuteration of specific functional groups in the molecule.", "Starting Materials": [ "Ochratoxin A", "Deuterium oxide (D2O)", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group with TBDMS chloride in the presence of a base such as triethylamine.", "Step 2: Selective deuteration of the carboxylic acid group using D2O and a deuterated catalyst such as Pd/C.", "Step 3: Deprotection of the TBDMS group using TBAF in THF.", "Step 4: Selective deuteration of the amide group using D2O and a deuterated catalyst such as Pd/C.", "Step 5: Purification of the final product using column chromatography." ] }

CAS RN

666236-28-8

Molecular Formula

C₂₀H₁₃D₅ClNO₆

Molecular Weight

408.84

synonyms

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine;  (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine;  (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_

Origin of Product

United States

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